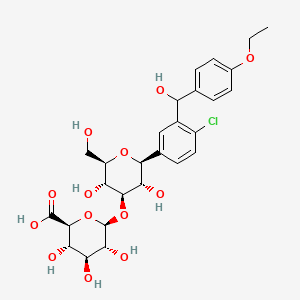
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is formed in the liver and kidney by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) on dapagliflozin . Dapagliflozin is primarily used to improve glycemic control in patients with type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys .
Preparation Methods
The synthesis of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves the glucuronidation of dapagliflozin. This process is catalyzed by the enzyme UGT1A9, which transfers a glucuronic acid moiety to dapagliflozin . The industrial production of this compound typically involves the use of recombinant UGT1A9 expressed in suitable host cells to facilitate the glucuronidation reaction .
Chemical Reactions Analysis
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Common reagents and conditions used in these reactions include organic solvents like ethyl acetate (EtOAc) and aqueous solutions of sodium bicarbonate (NaHCO3) . The major products formed from these reactions include various hydroxylated and glucuronidated derivatives of dapagliflozin .
Scientific Research Applications
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of dapagliflozin.
Medicine: It is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus.
Industry: The compound is used in the pharmaceutical industry to develop and optimize SGLT2 inhibitors.
Mechanism of Action
The mechanism of action of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves its role as a metabolite of dapagliflozin. Dapagliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys . By inhibiting SGLT2, dapagliflozin and its metabolites reduce glucose reabsorption, leading to increased glucose excretion in the urine and improved glycemic control . The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
Comparison with Similar Compounds
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Benzylic Hydroxy Dapagliflozin: Another metabolite of dapagliflozin with hydroxylation at the benzylic position.
Oxo Dapagliflozin: A metabolite formed by the oxidation of dapagliflozin.
Desethyl Dapagliflozin: A metabolite formed by the deethylation of dapagliflozin.
The uniqueness of this compound lies in its glucuronidation, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to other metabolites .
Properties
Molecular Formula |
C27H33ClO13 |
|---|---|
Molecular Weight |
601.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO13/c1-2-38-13-6-3-11(4-7-13)17(30)14-9-12(5-8-15(14)28)23-22(35)24(18(31)16(10-29)39-23)40-27-21(34)19(32)20(33)25(41-27)26(36)37/h3-9,16-25,27,29-35H,2,10H2,1H3,(H,36,37)/t16-,17?,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
InChI Key |
DMXGUAGBODZMDT-CGTBPRRRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















